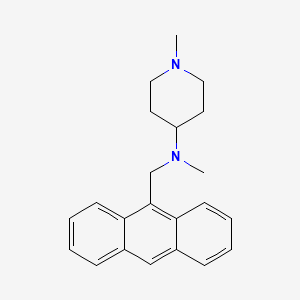![molecular formula C16H20BrN3O B3851276 4-(4-bromophenyl)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinol](/img/structure/B3851276.png)
4-(4-bromophenyl)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinol
Vue d'ensemble
Description
4-(4-bromophenyl)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinol is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound is also known as BIMU-1, and it belongs to the class of imidazoline receptor ligands. The imidazoline receptors are a group of G protein-coupled receptors that are involved in various physiological processes, including blood pressure regulation, insulin secretion, and pain modulation.
Mécanisme D'action
The mechanism of action of 4-(4-bromophenyl)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinol involves the activation of the imidazoline receptors. The imidazoline receptors are a group of G protein-coupled receptors that are involved in various physiological processes. The activation of these receptors by 4-(4-bromophenyl)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinol leads to the modulation of various signaling pathways, including the inhibition of sympathetic activity, the stimulation of insulin secretion, and the modulation of pain perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-bromophenyl)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinol depend on the specific imidazoline receptor subtype that is activated. Studies have shown that this compound can modulate various physiological processes, including blood pressure regulation, insulin secretion, and pain modulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(4-bromophenyl)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinol in lab experiments is its specificity for the imidazoline receptors. This compound has been shown to selectively activate the imidazoline receptors without affecting other G protein-coupled receptors. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can lead to liver and kidney damage.
Orientations Futures
There are several future directions for the study of 4-(4-bromophenyl)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinol. One area of research is the development of more selective imidazoline receptor ligands. Another area of research is the investigation of the potential therapeutic applications of this compound in other physiological processes, such as inflammation and neurodegeneration. Additionally, the development of new drug delivery systems for this compound could improve its pharmacokinetic properties and reduce its potential toxicity.
Applications De Recherche Scientifique
4-(4-bromophenyl)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinol has been studied extensively for its potential therapeutic applications. One of the main areas of research is its use as an antihypertensive agent. Studies have shown that this compound can lower blood pressure by activating the imidazoline receptors in the brain. Another area of research is its use as an insulin secretagogue. Studies have shown that this compound can stimulate insulin secretion by activating the imidazoline receptors in the pancreas. Additionally, this compound has been studied for its potential analgesic effects. Studies have shown that this compound can modulate pain perception by activating the imidazoline receptors in the spinal cord.
Propriétés
IUPAC Name |
4-(4-bromophenyl)-1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O/c1-12-15(19-11-18-12)10-20-8-6-16(21,7-9-20)13-2-4-14(17)5-3-13/h2-5,11,21H,6-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWXIVNFFKHTOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCC(CC2)(C3=CC=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



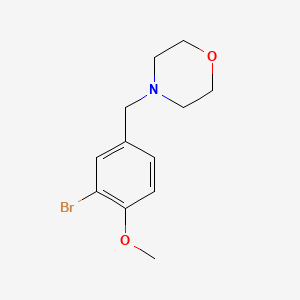
amino]ethanol](/img/structure/B3851211.png)
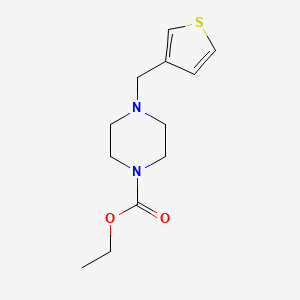
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinecarboxamide](/img/structure/B3851229.png)
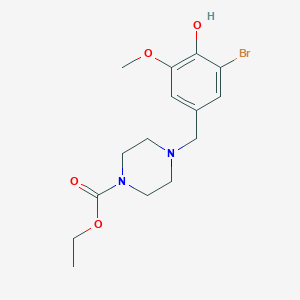
![[1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinyl]methanol](/img/structure/B3851245.png)
![N-[2-(allyloxy)benzyl]-N-methyl-2-phenylethanamine](/img/structure/B3851253.png)

![2-(benzyl{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}amino)ethanol](/img/structure/B3851274.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B3851277.png)
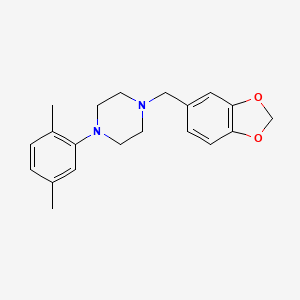
![2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3851282.png)
![ethyl 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-1-piperazinecarboxylate](/img/structure/B3851285.png)
